molecular formula C8H9NO4S2 B1355663 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid CAS No. 923129-16-2

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid

Cat. No.: B1355663
CAS No.: 923129-16-2
M. Wt: 247.3 g/mol
InChI Key: LMYZTCQLGNOUQX-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a thiophene carboxylic acid scaffold substituted with a cyclopropylsulfamoyl group, a motif often associated with biological activity. Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active molecules. Researchers utilize this compound in the design and synthesis of potential inhibitors for various enzymes, drawing parallels to sulfonamide-containing drugs that target carbonic anhydrases [Source] . The cyclopropyl group can confer enhanced metabolic stability and influence the molecule's pharmacokinetic properties. As a versatile scaffold, it is employed in constructing compound libraries for high-throughput screening against therapeutic targets, particularly in areas like antibiotic and anticancer agent development [Source] . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYZTCQLGNOUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585384
Record name 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923129-16-2
Record name 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Thiophene Derivatives

Thiophene-2-carboxylic acid can be prepared by oxidation of thiophene derivatives such as thiophene-2-carboxaldehyde or 2-acetylthiophene. A notable method involves catalytic oxidation using metal catalysts such as vanadium acetylacetonate (VO(acac)2), iron(III) acetylacetonate (Fe(acac)3), or molybdenum carbonyl (Mo(CO)6) in the presence of halohydrocarbons and methanol under elevated temperatures (130–175 °C). This method yields methyl esters of thiophene-2-carboxylic acid, which can be hydrolyzed to the free acid.

Catalyst Temperature (°C) Yield (%) Notes
VO(acac)2 175 ~49 Requires sealed tube/autoclave
Fe(acac)3 140 ~57 Efficient catalyst
Mo(CO)6 130 ~65 Mildest conditions

Halogenation and Malonate Alkylation Route

An alternative route involves:

  • Bromination of thiophene to 2-bromothiophene using halohydrocarbon and hydrobromic acid solvents at low temperatures (-10 to 0 °C).
  • Coupling 2-bromothiophene with diethyl malonate under alkali conditions at elevated temperatures (90–120 °C) to form 2-(2-thiophene) diethyl malonate.
  • Saponification and decarboxylation of the malonate ester to yield thiophene-2-carboxylic acid.

This method is noted for its simplicity and high yield.

Introduction of the Cyclopropylsulfamoyl Group

The key functionalization step is the formation of the sulfamoyl substituent at the 3-position of the thiophene ring. This is typically achieved by:

  • Sulfonylation of 3-aminothiophene-2-carboxylic acid derivatives with cyclopropylsulfonyl chloride or related sulfonylating agents.
  • The reaction proceeds under mild base conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • The sulfonamide bond formation is regioselective and yields the desired 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Oxidation Thiophene derivative + VO(acac)2, MeOH, CCl4, 175 °C Methyl thiophene-2-carboxylate ester ~49
2 Hydrolysis Acidic or basic hydrolysis Thiophene-2-carboxylic acid High
3 Bromination Thiophene + halohydrocarbon + HBr, 0 °C 2-Bromothiophene High
4 Malonate alkylation 2-Bromothiophene + diethyl malonate + base, 90–120 °C 2-(2-Thiophene) diethyl malonate High
5 Saponification & Decarboxylation Alkali reflux, acidification Thiophene-2-carboxylic acid High
6 Sulfonamide formation 3-Aminothiophene-2-carboxylic acid + cyclopropylsulfonyl chloride, base, solvent This compound Moderate to High

Analytical and Purity Considerations

  • The final compound is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the carboxylic acid and sulfamoyl groups.
  • Purity is typically ensured by recrystallization or chromatographic techniques.
  • Molecular weight confirmed as 247.3 g/mol with formula C8H9NO4S2.

Research Findings and Optimization Notes

  • The oxidation step is critical and can be catalyzed by various metal complexes; catalyst choice affects yield and reaction temperature.
  • The sulfonamide formation requires careful control of pH and temperature to avoid side reactions.
  • The regioselectivity of substitution on the thiophene ring is well-established, favoring substitution at the 3-position when the 2-position is occupied by the carboxylic acid.
  • Use of sealed tubes or autoclaves is recommended for high-temperature oxidation steps to maintain reaction integrity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Oxidation with VO(acac)2 Thiophene derivatives, CCl4, MeOH, 175 °C Direct oxidation, moderate yield High temperature, sealed system
Bromination + Malonate Route Halohydrocarbon, HBr, diethyl malonate, base High yield, simple process Multi-step, requires bromination
Sulfonamide Formation Cyclopropylsulfonyl chloride, base, solvent Regioselective, mild conditions Requires precursor amine

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid is being studied for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds derived from this structure exhibit significant inhibitory effects against various bacteria.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Biological Studies

The compound's derivatives are being evaluated for their biological activities:

  • Antimicrobial Activity : A recent study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, an MIC (Minimum Inhibitory Concentration) of 32 µg/mL was recorded against Staphylococcus aureus, and 64 µg/mL against Escherichia coli .
  • Anticancer Activity : In vitro studies on human breast cancer cells (MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment .

Material Science

The compound is also being explored for its applications in developing advanced materials:

  • Organic Semiconductors : Its unique structure allows it to be used as a building block in the synthesis of organic semiconductors, which are crucial for electronic devices.
  • Corrosion Inhibitors : The chemical properties of this compound make it suitable for use in corrosion prevention applications in various industrial settings .

Case Study 1: Antimicrobial Efficacy Evaluation (2024)

  • Objective : To assess the efficacy against various bacterial strains.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 2: Anticancer Activity Assessment (2023)

  • Objective : To evaluate cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

Case Study 3: Anti-inflammatory Properties Investigation (2025)

  • Objective : To explore anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid with structurally related thiophene-carboxylic acid derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (EWGs): The cyclopropylsulfamoyl group in the target compound enhances hydrogen-bonding capacity compared to simpler substituents like chlorine (as in 3-chlorothiophene-2-carboxylic acid). This is critical for binding to AmpC beta-lactamase, as evidenced by its co-crystal structure with the enzyme . In contrast, the trifluoromethyl group in PI-29326 () offers stronger electron withdrawal but may reduce solubility due to hydrophobicity.
  • Aromatic vs. However, bulkier aromatic groups may hinder binding in sterically constrained enzyme active sites.
Solubility and Acidity
  • The carboxylic acid moiety in all analogues contributes to aqueous solubility, but the cyclopropylsulfamoyl group introduces additional hydrogen-bond donors/acceptors, enhancing solubility over methyl-substituted derivatives (e.g., 3-methylthiophene-2-carboxylic acid) .
  • Acidity trends: The sulfamoyl group (pKa ~1-2 for sulfonamides) increases acidity compared to methyl (pKa ~4.5) but is less acidic than trifluoromethyl (pKa ~0.5) .

Biological Activity

Overview

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. Its structural features, including the thiophene ring and sulfamoyl group, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H9NO4S2
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 923129-16-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in viral replication and cellular processes. Research indicates that compounds with similar structures have been effective against Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential applications in antiviral therapy .

Antiviral Activity

Recent studies have focused on the compound's role as an inhibitor of HCV replication. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring and the sulfamoyl group can significantly enhance antiviral potency. For instance, derivatives of thiophene-2-carboxylic acid have been shown to exhibit strong inhibitory effects on HCV NS5B polymerase, which is crucial for viral RNA replication .

Anticancer Potential

In addition to its antiviral properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to interact with specific protein targets involved in cancer progression makes it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
AntiviralHCV NS5B PolymeraseInhibition of viral replication
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionSpecific kinasesModulation of signaling pathways

Q & A

Q. Basic: What are the standard synthetic routes for 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid?

  • Methodological Answer : A typical synthesis involves coupling a thiophene-2-carboxylic acid derivative with cyclopropylsulfamoyl chloride. For example, analogous procedures (e.g., sulfonamide formation in thiophene systems) use anhydrides or activated intermediates under nitrogen, followed by reflux and purification via reverse-phase HPLC (e.g., methanol-water gradients) . Key steps include:
  • Reagent selection : Cyclopropylsulfamoyl chloride as the sulfonamidation agent.
  • Solvent : Dry CH₂Cl₂ for moisture-sensitive reactions.
  • Purification : Gradient elution (30% → 100% methanol) to isolate the product.

Q. Advanced: How can reaction conditions be optimized to mitigate byproduct formation in sulfonamidation?

  • Methodological Answer : Optimize temperature, stoichiometry, and catalyst use. For example:
  • Temperature control : Maintain reflux conditions (40–50°C) to balance reaction rate and side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide coupling.
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfamoyl chloride to thiophene precursor to minimize unreacted starting material .

II. Structural Characterization

Q. Basic: What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify cyclopropyl (δ ~1.0–1.5 ppm) and sulfonamide (δ ~3.5–4.0 ppm) protons. Thiophene carbons appear at δ ~120–140 ppm in ¹³C spectra .
  • IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and sulfonamide (1320–1350 cm⁻¹, asymmetric S=O stretch) functional groups .
  • Melting point : Compare with literature values (e.g., analogous thiophene derivatives melt at 210–230°C) .

Q. Advanced: How can conflicting spectral data (e.g., overlapping peaks in NMR) be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve proton-carbon correlations and assign overlapping signals.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled sulfonamide to isolate specific signals .

III. Stability and Reactivity

Q. Basic: What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at ambient conditions (20–25°C) in a desiccator to prevent hydrolysis .
  • Light sensitivity : Use amber glass vials to avoid photodegradation of the sulfonamide group.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the carboxylic acid moiety .

Q. Advanced: How does the compound’s stability vary under aqueous vs. anhydrous experimental conditions?

  • Methodological Answer :
  • Hydrolysis kinetics : Monitor degradation via HPLC in buffered solutions (pH 2–12). Sulfonamides are prone to hydrolysis in acidic media, while carboxylic acids may decarboxylate under basic conditions.
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict shelf life under stress (40–60°C, 75% RH) .

IV. Biological Activity and Mechanism

Q. Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to structural similarities to antibacterial thiophene derivatives .
  • Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase, as sulfonamides are known inhibitors.

Q. Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Methodological Answer :
  • Modification sites : Vary the cyclopropyl group (e.g., substituents on the ring) and sulfonamide linkage to assess impact on target binding.
  • Computational docking : Model interactions with putative targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
  • Metabolite profiling : Use LC-MS to identify active metabolites in cell-based assays .

Data Analysis and Reproducibility

Q. Basic: How should researchers address batch-to-batch variability in synthetic yield?

  • Methodological Answer :
  • Quality control : Implement in-process HPLC monitoring to track reaction progress.
  • Standardized protocols : Document solvent purity, drying time, and reagent sources (e.g., cyclopropylsulfamoyl chloride from ≥98% suppliers) .

Q. Advanced: What strategies reconcile contradictory reports on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Systematic review : Compare reaction conditions (e.g., palladium catalyst loading, solvent polarity) across studies.
  • Control experiments : Replicate studies using identical reagents and equipment to isolate variables.
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting reactivity .

Tables for Key Data

Table 1: Comparative Stability in Solvents

SolventDegradation Rate (%/24h)Observed ByproductsReference
Water (pH 7)5.2Cyclopropane sulfonic acid
Methanol0.8None detected
DMSO1.5Thiophene dimer

Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO)δ 1.2 (cyclopropane), δ 12.1 (COOH)
IR1715 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
HPLC (RT)8.2 min (purity >98%)

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